molecular formula C10H9BrN2OS B2906111 N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 313660-09-2

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2906111
CAS No.: 313660-09-2
M. Wt: 285.16
InChI Key: BSTNLKNOTFJBCH-ZRDIBKRKSA-N
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Description

N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole-derived compound characterized by a bromo substituent at position 6, a methyl group at position 3, and an acetamide moiety at the 2-position. The (2E)-configuration indicates a planar geometry around the imine bond.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNLKNOTFJBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the condensation of 6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazole with acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine using acidic or basic hydrolysis.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells by interfering with specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of the bacterial cell membrane. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzothiazole-Acetamide Derivatives

(a) N-(6-(5-Methylthiophen-2-yl)benzo[d]thiazol-2-yl)acetamide (3e)
  • Structure : Features a 5-methylthiophene substituent at position 6 of the benzothiazole ring.
  • Physicochemical Data :
    • Melting point: 192–194°C
    • NMR (¹H): δ 9.41 (s, 1H), 7.90 (s, 1H), 2.34 (s, 3H), 2.11 (s, 3H).
    • EIMS: [M-H]⁻ at m/z 286.93.
(b) N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
  • Structure : Contains a 5-bromothiophene carboxamide substituent instead of acetamide.
  • Synonym: ZINC11726450 (CAS: 851080-31-4).
(c) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
  • Structure : Incorporates a sulfonic acid group (1,1,3-trioxo) and a 4-hydroxyphenylacetamide.
  • Crystallography : Exhibits π-stacking (3.93 Å spacing) and hydrogen bonding (N–H⋯O, O–H⋯O).
  • Key Difference : The sulfonic acid group enhances solubility but reduces lipophilicity compared to the bromine and methyl groups in the target compound .
(a) AChE/BChE Inhibitors
  • Compound 3c (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-piperazineacetamide):
    • Activity : IC₅₀ = 0.030 µM (AChE inhibition), comparable to donepezil (IC₅₀ = 0.020 µM).
    • Key Difference : The methylenedioxy group in 3c improves enzyme affinity, whereas the bromine in the target compound may favor halogen bonding with proteases .
(b) GSK-3 Inhibitors
  • Compound 34 (N-(6-(5-mercapto-1,3,4-oxadiazol-2-yl)benzothiazol-2-yl)acetamide): Design: Includes a mercapto-oxadiazole group for kinase binding. Key Difference: The thiol group enables covalent binding, unlike the non-reactive acetamide in the target compound .

Physicochemical and Crystallographic Properties

Property Target Compound 3e Compound 34
Melting Point Not reported 192–194°C Light brown solid
Hydrogen Bonding Likely N–H⋯S/O (predicted) N–H⋯O (observed) S–H⋯N (covalent)
π-Stacking Expected (benzothiazole core) Not reported Not reported
Bioactivity Underexplored AChE inhibition (low) GSK-3 inhibition

Research Implications and Gaps

  • Structural Insights : The bromine atom in the target compound may enhance halogen bonding in protein-ligand interactions, a feature absent in most analogues .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., 5-bromothiophene) require optimized coupling conditions .
  • Biological Potential: Prioritize assays for kinase or protease inhibition, leveraging the benzothiazole core’s versatility .

Biological Activity

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the bromo and methyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at the 6-position of the benzothiazole ring enhance activity against various bacterial strains. The compound's structure allows it to inhibit key enzymes involved in bacterial metabolism, leading to bactericidal effects.

Compound Target Activity Reference
This compoundE. coliModerate inhibition
Benzothiazole derivativesS. aureusSignificant inhibition

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is hypothesized that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This modulation can lead to reduced inflammation in various models of inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), affecting downstream signaling pathways that regulate inflammation and pain perception .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated a notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, this compound demonstrated significant anti-inflammatory effects. The compound reduced levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls .

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